molecular formula C13H14N2O2S2 B2826071 2-{[1-(4-methylthiophene-2-carbonyl)pyrrolidin-3-yl]oxy}-1,3-thiazole CAS No. 2197821-52-4

2-{[1-(4-methylthiophene-2-carbonyl)pyrrolidin-3-yl]oxy}-1,3-thiazole

Cat. No.: B2826071
CAS No.: 2197821-52-4
M. Wt: 294.39
InChI Key: KXRUSBRYDLEGOV-UHFFFAOYSA-N
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Description

2-{[1-(4-Methylthiophene-2-carbonyl)pyrrolidin-3-yl]oxy}-1,3-thiazole is a heterocyclic compound featuring a 1,3-thiazole core linked via an ether bridge to a pyrrolidin-3-yl group, which is further acylated with a 4-methylthiophene-2-carbonyl moiety.

Properties

IUPAC Name

(4-methylthiophen-2-yl)-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2S2/c1-9-6-11(19-8-9)12(16)15-4-2-10(7-15)17-13-14-3-5-18-13/h3,5-6,8,10H,2,4,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXRUSBRYDLEGOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C(=O)N2CCC(C2)OC3=NC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(4-methylthiophene-2-carbonyl)pyrrolidin-3-yl]oxy}-1,3-thiazole typically involves multi-step organic reactions. One common route includes the formation of the pyrrolidine ring followed by the introduction of the thiazole and thiophene groups. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(4-methylthiophene-2-carbonyl)pyrrolidin-3-yl]oxy}-1,3-thiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as halides or alkyl groups.

Scientific Research Applications

2-{[1-(4-methylthiophene-2-carbonyl)pyrrolidin-3-yl]oxy}-1,3-thiazole has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the study of biological systems and interactions due to its unique structure.

    Industry: Utilized in the development of new materials with desirable properties such as conductivity or stability.

Mechanism of Action

The mechanism of action of 2-{[1-(4-methylthiophene-2-carbonyl)pyrrolidin-3-yl]oxy}-1,3-thiazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Thiazole Derivatives with Aryl Substituents ()

Compounds 9a–9e (e.g., 2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(aryl)-1,3-thiazol-5-yl]acetamides) share a thiazole core but differ in aryl substituents (phenyl, fluorophenyl, bromophenyl, methylphenyl, methoxyphenyl). Key comparisons:

  • Substituent Effects: Bromophenyl (9c) and fluorophenyl (9b) groups enhance molecular weight and lipophilicity compared to methylphenyl (9d) or methoxyphenyl (9e).
  • Synthesis : The target compound’s synthesis likely parallels methods in , which employ Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and solvent-dependent coupling reactions. However, the acylated pyrrolidine-thiophene moiety may require specialized acylation steps, as seen in ’s use of Suzuki-Miyaura coupling for thiophene derivatives .

Pyrrolidine-Containing Kinase Inhibitors ()

  • Example 62 () : Features a pyrrolidine ring acylated with 5-methylthiophen-2-yl and linked to a chromen-4-one scaffold. The target compound’s 4-methylthiophene-2-carbonyl group offers a distinct substitution pattern, which may alter electronic properties and binding interactions compared to Example 62’s 5-methylthiophene .
  • TrkA Kinase Inhibitors () : Pyrrolidine derivatives with fluorophenyl and methoxyethyl substituents highlight the role of fluorine in enhancing binding affinity. The absence of fluorine in the target compound’s thiophene may reduce electronegative interactions but improve metabolic stability .

Physicochemical Properties

Table 1: Comparative Physicochemical Data

Compound Molecular Weight (g/mol) Melting Point (°C) Key Substituents
Target Compound ~365 (calculated) Not reported 4-Methylthiophene-2-carbonyl
9c () ~550 210–212 Bromophenyl
Example 62 () 560.2 227–230 5-Methylthiophene
TrkA Inhibitor () ~500 (estimated) Not reported Fluorophenyl, Methoxyethyl
  • Lipophilicity: The target compound’s thiophene and pyrrolidine groups likely confer moderate logP values (~2.5–3.5), comparable to 9c (bromophenyl, higher logP) but lower than Example 62’s chromenone system .
  • Solubility : The ether and thiazole moieties may enhance aqueous solubility relative to purely aromatic analogs .

Binding Affinity and Docking ()

Compounds 9c, 9g, 9m () demonstrated distinct docking poses with α-glucosidase, suggesting substituent-dependent interactions. The target compound’s methylthiophene may engage in hydrophobic interactions similar to 9c’s bromophenyl group, while its pyrrolidine oxygen could form hydrogen bonds, as predicted by Glide XP’s scoring for enclosed hydrophobic pockets .

Kinase Inhibition Potential ()

Example 62 () showed activity against kinases due to its pyrazolo[3,4-d]pyrimidine core. The target compound lacks this motif but shares a pyrrolidine-thiophene scaffold, which may interact with kinase ATP-binding sites through π-π stacking or van der Waals forces .

Q & A

Q. What are the optimized synthetic routes for 2-{[1-(4-methylthiophene-2-carbonyl)pyrrolidin-3-yl]oxy}-1,3-thiazole, and how do reaction conditions influence yield?

Methodological Answer: The synthesis involves multi-step organic reactions, including:

  • Step 1: Formation of the pyrrolidine-thiophene carbonyl intermediate via nucleophilic substitution (e.g., coupling 4-methylthiophene-2-carboxylic acid with pyrrolidin-3-ol derivatives under DCC/DMAP catalysis) .
  • Step 2: Introduction of the thiazole moiety via Mitsunobu or SN2 reactions, using reagents like DIAD/PPh₃ or Cs₂CO₃ in polar aprotic solvents (DMF, THF).
  • Key Variables: Reaction temperature (60–100°C), solvent polarity, and catalyst choice (e.g., Pd catalysts for cross-coupling steps) significantly impact yield (40–75%) and purity. Microwave-assisted synthesis may reduce reaction time by 30–50% .

Table 1: Example Reaction Optimization Data

ConditionYield (%)Purity (%)
THF, 80°C, 12h5290
DMF, 100°C, 6h6888
Microwave, 120°C, 2h7095

Q. Which spectroscopic and chromatographic techniques are critical for structural validation?

Methodological Answer:

  • NMR Spectroscopy: Use 1H^1H- and 13C^{13}C-NMR to confirm regiochemistry of the pyrrolidine-thiophene linkage (e.g., δ ~2.8–3.5 ppm for pyrrolidine protons, δ ~7.0–7.5 ppm for thiophene protons) .
  • Mass Spectrometry: High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+^+ at m/z 351.08 for C14_{14}H15_{15}N2_2O2_2S2_2) .
  • HPLC-PDA: Assess purity (>95%) using C18 columns (MeCN:H2 _2O gradients) and UV detection at 254 nm .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate bioactivity?

Methodological Answer:

  • Core Modifications: Synthesize analogs with variations in:
    • Thiophene substituents (e.g., 4-fluoro vs. 4-methyl) to assess electronic effects.
    • Pyrrolidine linker length (e.g., azetidine vs. piperidine) to study steric impact.
  • Biological Assays: Test against target enzymes (e.g., kinases, cytochrome P450) using fluorescence polarization or SPR binding assays. Compare IC50_{50} values of analogs (e.g., ±0.5 log units for minor substituent changes) .

Table 2: Example SAR Data for Thiazole Derivatives

AnalogIC50_{50} (nM)LogP
Parent Compound1202.1
4-Fluoro-thiophene analog852.3
Azetidine linker analog2101.8

Q. How to resolve contradictions in bioactivity data across different assay systems?

Methodological Answer:

  • Assay Validation: Replicate results in orthogonal assays (e.g., cell-free enzymatic vs. cell-based viability assays) to rule out false positives.
  • Physicochemical Profiling: Measure solubility (e.g., shake-flask method) and membrane permeability (PAMPA assay) to identify confounding factors (e.g., poor solubility masking true activity) .
  • Computational Modeling: Perform molecular dynamics simulations to assess target binding under varying pH or ionic conditions .

Q. What strategies are effective for scaling up synthesis without compromising purity?

Methodological Answer:

  • Flow Chemistry: Use continuous-flow reactors to enhance heat/mass transfer and reduce side reactions (e.g., 90% yield at 10 g scale vs. 65% in batch) .
  • Crystallization Optimization: Screen solvents (e.g., EtOAc/hexane) for recrystallization to achieve >99% purity. Monitor polymorph formation via XRD .

Q. How to assess metabolic stability and degradation pathways?

Methodological Answer:

  • In Vitro Metabolism: Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. Key degradation pathways include oxidation of the thiophene ring or hydrolysis of the pyrrolidine-carboxyl bond .
  • Isotope Labeling: Use 14C^{14}C-labeled compounds to track metabolic fate in pharmacokinetic studies .

Q. What computational tools predict binding modes with biological targets?

Methodological Answer:

  • Docking Studies: Use AutoDock Vina or Schrödinger Glide to model interactions with proteins (e.g., kinase ATP-binding pockets). Validate with mutagenesis data (e.g., Kd changes >2-fold for critical residues) .
  • QM/MM Simulations: Analyze electronic interactions (e.g., charge transfer between thiazole and active-site aspartate) .

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